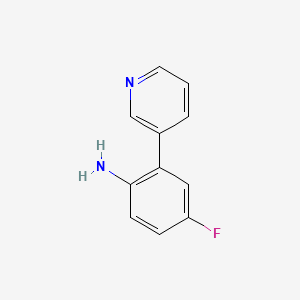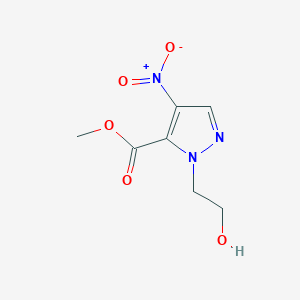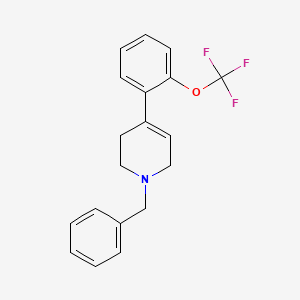
4-Fluoro-2-(pyridin-3-yl)aniline
Übersicht
Beschreibung
4-Fluoro-2-(pyridin-3-yl)aniline is a chemical compound with the molecular formula C11H9FN2 and a molecular weight of 188.20 . It belongs to the class of organic compounds known as phenylmorpholines .
Synthesis Analysis
The synthesis of this compound involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring linked to an aniline ring through a carbon-carbon bond .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Supramolecular Chemistry Studies involving 4-fluoro-N-(pyridin-4-ylmethylene)aniline ligands focus on synthesizing new coordination polymers with metals like Cd(II) and Hg(II). These polymers are characterized by their supramolecular architecture, governed by hydrogen bonding and π interactions, offering insights into nano-supramolecular assembly and the role of weak intermolecular interactions (Hajiashrafi et al., 2015).
Electrolyte Additives in Energy Storage In the context of energy storage, specifically fluoride shuttle batteries (FSBs), boron-based compounds derived from 4-fluoro-2-(pyridin-3-yl)aniline have been explored as electrolyte additives. These additives enhance fluoride ion conductivity and CsF solubility, crucial for improving the performance of FSBs (Kucuk & Abe, 2020).
Organic Synthesis and Photophysical Studies Research on derivatives of this compound includes developing new synthetic methods and studying their photophysical properties. This work is important for creating materials with potential applications in organic electronics and photoluminescent materials, exploring their use in organic light-emitting diodes (OLEDs) and as fluorophores in various chemical sensing and biological imaging applications (Vezzu et al., 2010).
Corrosion Inhibition this compound compounds have been evaluated for their corrosion inhibition properties on metals in acidic environments. Such studies are vital for the development of more effective corrosion inhibitors, with applications ranging from industrial processes to the preservation of cultural heritage artifacts (Xu et al., 2015).
Safety and Hazards
The safety data sheet for 4-Fluoroaniline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .
Wirkmechanismus
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have a broad range of targets due to their diverse biological activities . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Based on its structural similarity to indole derivatives, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, viral infections, and various other diseases .
Result of Action
Based on its structural similarity to indole derivatives, it can be speculated that it might have a wide range of effects, including anti-inflammatory, anticancer, antiviral, and other therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-(pyridin-3-yl)benzenamine . These factors can include pH, temperature, presence of other substances, and the specific biological environment within the body. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the body .
Eigenschaften
IUPAC Name |
4-fluoro-2-pyridin-3-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINQBRZFLQFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673528 | |
| Record name | 4-Fluoro-2-(pyridin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923293-16-7 | |
| Record name | 4-Fluoro-2-(pyridin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305559.png)
![7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305561.png)




![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B3305590.png)
![N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3305595.png)

